molecular formula C21H25N3O2S B3003377 3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 946341-98-6

3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

Cat. No.: B3003377
CAS No.: 946341-98-6
M. Wt: 383.51
InChI Key: YDFULTFVKJAXOO-UHFFFAOYSA-N
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Description

3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a useful research compound. Its molecular formula is C21H25N3O2S and its molecular weight is 383.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound is part of a novel series of molecules that have been synthesized and evaluated for their potential biological activity

Mode of Action

The exact mode of action of the compound is currently unknown. It is part of a series of compounds that have been designed and synthesized for potential biological activity . The interaction of the compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

As a newly synthesized molecule, its effects on various biochemical pathways are still under investigation .

Pharmacokinetics

As a novel compound, its pharmacokinetic properties, including its impact on bioavailability, are subjects of ongoing research .

Result of Action

The molecular and cellular effects of the compound’s action are currently under investigation. Preliminary studies suggest that similar compounds may have antiproliferative activity against several cancer cell lines . .

Properties

IUPAC Name

3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-7-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-15-11-20(26)24-18(14-27-21(24)22-15)13-19(25)23-9-7-17(8-10-23)12-16-5-3-2-4-6-16/h2-6,11,17-18H,7-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFULTFVKJAXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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